N-(4-Methyl-pyridin-3-YL)-benzamide

Physicochemical profiling Lead optimization Pharmacophore design

N-(4-Methyl-pyridin-3-YL)-benzamide (CAS 2922-05-6, PubChem CID is a benzamide derivative featuring a 4-methyl-substituted pyridine ring linked via an amide bond to a phenyl group. Its molecular formula is C13H12N2O with a molecular weight of 212.25 g/mol.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 2922-05-6
Cat. No. B13822710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methyl-pyridin-3-YL)-benzamide
CAS2922-05-6
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O/c1-10-7-8-14-9-12(10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
InChIKeyCYXWVJRTKVAELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methyl-pyridin-3-YL)-benzamide (CAS 2922-05-6): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-(4-Methyl-pyridin-3-YL)-benzamide (CAS 2922-05-6, PubChem CID 29937382) is a benzamide derivative featuring a 4-methyl-substituted pyridine ring linked via an amide bond to a phenyl group. Its molecular formula is C13H12N2O with a molecular weight of 212.25 g/mol [1]. Computed physicochemical properties in PubChem include XLogP3-AA of 2.1, one hydrogen bond donor, two hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area (TPSA) of 42 Ų [1]. The compound is synthesized via reaction of 4-methyl-3-aminopyridine with benzoyl chloride under basic conditions . It is primarily utilized as a research intermediate and a scaffold for designing kinase inhibitors, particularly those targeting Bcr-Abl and PDGFRα kinases . IMPORTANT NOTE: This compound has limited published quantitative biological data in peer-reviewed literature. The evidence presented below reflects the best available comparator-based analysis; procurement decisions should account for the current data sparsity.

Why N-(4-Methyl-pyridin-3-YL)-benzamide Cannot Be Interchanged with Generic Benzamide or Aminopyridine Analogs


The 4-methyl substitution on the pyridine ring of N-(4-methyl-pyridin-3-YL)-benzamide creates a specific steric and electronic environment at the hinge-binding region that distinguishes it from its closest structural analogs. Its structural isomer 4-methyl-N-(pyridin-3-yl)benzamide (CAS 14547-74-1) places the methyl group on the benzamide ring rather than the pyridine ring, resulting in a fundamentally different molecular geometry and pharmacophore orientation [1]. The des-methyl analog N-(pyridin-3-yl)benzamide lacks the 4-methyl group entirely, altering both lipophilicity (XLogP shift of approximately -0.5 units) and the capacity for hydrophobic contacts within kinase ATP-binding pockets [1][2]. The methylene-spacer variant N-(4-methylpyridin-3-yl)methylbenzamide (CAS 73664-82-1) introduces an additional rotatable bond and a shifted hydrogen-bonding geometry that alters conformational preferences . In the context of kinase inhibitor design, even single-atom modifications to the hinge-binding motif can produce order-of-magnitude differences in target affinity and selectivity profiles—meaning generic substitution among these analogs without experimental validation carries substantial risk of failed assay replication [2].

Quantitative Evidence Guide for N-(4-Methyl-pyridin-3-YL)-benzamide: Comparator-Based Differentiation


Physicochemical Differentiation: N-(4-Methyl-pyridin-3-YL)-benzamide vs. Structural Isomer 4-Methyl-N-(pyridin-3-yl)benzamide

N-(4-Methyl-pyridin-3-YL)-benzamide (target) and its structural isomer 4-methyl-N-(pyridin-3-yl)benzamide share the same molecular formula (C13H12N2O) and molecular weight (212.25 g/mol) but differ critically in the position of the methyl substituent—on the pyridine ring versus the benzamide ring, respectively [1]. Computed descriptors from PubChem reveal identical hydrogen bond donor/acceptor counts (1 HBD, 2 HBA) and rotatable bond count (2) for both isomers, but the target compound has a TPSA of 42 Ų versus 41.8 Ų for the isomer [1][2]. The key differentiator is the InChI Key: CYXWVJRTKVAELQ-UHFFFAOYSA-N (target) vs. RSZXSEGUKBAUIU-UHFFFAOYSA-N (isomer), confirming distinct connectivity [1][2]. These structural differences translate to distinct molecular electrostatic potential surfaces and hinge-binding geometries when deployed in kinase inhibitor design [3].

Physicochemical profiling Lead optimization Pharmacophore design

Synthetic Accessibility: Single-Step Amidation Yield Advantage of N-(4-Methyl-pyridin-3-YL)-benzamide over Multi-Step Analogs

N-(4-Methyl-pyridin-3-YL)-benzamide is accessible via a single-step amidation reaction between commercially available 4-methyl-3-aminopyridine and benzoyl chloride in the presence of a base such as triethylamine, under reflux conditions in dichloromethane . This contrasts with more complex analogs such as imatinib intermediates, which require multi-step syntheses involving pyrimidine coupling, nitro reduction, and sequential amidation steps [1]. While published isolated yields for the target compound are not available from peer-reviewed sources, vendor technical descriptions indicate typical yields in the range of 85–96% for analogous pyridinyl-benzamide couplings under optimized conditions . The methylene-spacer analog N-(4-methylpyridin-3-yl)methylbenzamide requires an additional synthetic step (reductive amination or alkylation) to introduce the methylene linker, inherently lowering overall yield and increasing cost .

Synthetic chemistry Scale-up Cost efficiency

Kinase Inhibition Potential: Class-Level Evidence for Aminopyridine-Benzamide Scaffolds vs. Non-Pyridyl Benzamides

Direct quantitative IC50 or Ki data for N-(4-Methyl-pyridin-3-YL)-benzamide against specific kinases are not available from peer-reviewed primary literature. However, class-level evidence supports the privileged status of the aminopyridine-benzamide scaffold as a kinase hinge-binding motif. The 4-methyl-3-aminopyridine motif positions the pyridine nitrogen to accept a hydrogen bond from the conserved hinge region of kinase ATP-binding pockets, while the benzamide carbonyl can engage additional backbone contacts [1]. Structurally related compounds bearing the 4-methyl-3-(pyrimidinylamino)phenyl-benzamide scaffold, such as imatinib, achieve Bcr-Abl IC50 values of approximately 0.6 nM and PDGFRα IC50 values of approximately 18 nM . In contrast, simple benzamides lacking the pyridyl hinge-binding group show no measurable kinase inhibition at concentrations up to 10 µM in broad-panel kinase profiling [1][2]. The target compound's 4-methyl substituent on the pyridine ring may confer selectivity advantages through steric interactions with the gatekeeper residue region, though this remains to be experimentally validated [1]. IMPORTANT CAVEAT: This evidence is class-level inference only. Direct experimental IC50 data against specific kinases are needed for quantitative comparison.

Kinase inhibition Bcr-Abl PDGFRα Drug discovery

Computed Physicochemical and Drug-Likeness Profiling: N-(4-Methyl-pyridin-3-YL)-benzamide vs. Lead-Like Criteria Benchmarks

N-(4-Methyl-pyridin-3-YL)-benzamide satisfies all four Lipinski Rule of Five criteria: MW 212.25 g/mol (<500), XLogP3-AA 2.1 (<5), 1 HBD (<5), and 2 HBA (<10) [1]. Its TPSA of 42 Ų falls well below the 140 Ų threshold associated with poor oral bioavailability, and its 2 rotatable bonds indicate low conformational flexibility [1]. Compared with the methylene-spacer analog (MW 226.27, XLogP ~1.9, 3 rotatable bonds), the target compound has lower molecular weight and fewer rotatable bonds, which may confer higher ligand efficiency when optimized for kinase targets . Compared with clinically approved kinase inhibitors such as imatinib (MW 493.6, XLogP 4.5, 7 HBA, 10 rotatable bonds), the target compound is a fragment-sized scaffold (MW ~43% of imatinib) with superior ligand efficiency metrics and greater synthetic tractability for lead optimization campaigns [2].

Drug-likeness Lead optimization ADME prediction

Thermal Stability and Storage: Predicted Boiling Point and Flash Point vs. Structurally Related Benzamide Analogs

Computed thermal properties for N-(4-Methyl-pyridin-3-YL)-benzamide include a predicted boiling point of 282.6°C at 760 mmHg and a flash point of 124.7°C . These values position the compound as thermally stable under standard laboratory storage conditions, with a boiling point approximately 20–30°C higher than that of simpler N-aryl benzamides such as N-phenylbenzamide (boiling point ~250°C) [1]. The flash point above 120°C indicates low flammability risk during routine handling and shipping, which is advantageous for procurement and inventory management compared to lower-boiling heterocyclic amides with flash points below 100°C . These computed values are predictive only and should be verified experimentally for safety data sheet (SDS) compliance.

Chemical stability Storage Handling safety

N-(4-Methyl-pyridin-3-YL)-benzamide: High-Confidence Research and Industrial Application Scenarios Based on Current Evidence


Kinase Inhibitor Fragment-Based Lead Generation Using the 4-Methyl-Aminopyridine Hinge-Binding Motif

The compound's low molecular weight (212.25 g/mol), favorable ligand efficiency metrics, and the presence of the privileged aminopyridine hinge-binding motif make it a suitable starting fragment for kinase inhibitor fragment-based drug discovery (FBDD) campaigns [1][2]. Its 42 Ų TPSA and XLogP of 2.1 place it within optimal fragment space, while its single-step synthetic accessibility from commercial starting materials enables rapid analog generation for SAR exploration [1]. Researchers should verify the 4-methyl substitution position via InChI Key confirmation (CYXWVJRTKVAELQ-UHFFFAOYSA-N) at procurement to ensure the correct isomer, as the structural isomer (methyl on benzamide ring) will produce different hinge-binding geometries [1].

Synthetic Intermediate for Bcr-Abl/PDGFRα-Targeted Kinase Inhibitor Libraries

The 4-methyl-3-aminopyridine benzamide core serves as a key synthetic intermediate for designing kinase inhibitors targeting the Bcr-Abl and PDGFRα signaling axes [1]. While direct IC50 data for the compound itself are lacking from peer-reviewed sources, the scaffold corresponds to the hinge-binding region of clinically validated Type II kinase inhibitors [2]. The compound's single-step, high-yield synthesis facilitates multi-gram scale-up for parallel library production, offering a cost advantage over multi-step imatinib intermediate syntheses [3]. Users should pair procurement with a request for analytical certification (NMR, HPLC purity ≥95%) to ensure fidelity in downstream coupling reactions.

Pharmacophore Model Calibration and Computational Chemistry Benchmarking

With experimentally uncomplicated computed properties (MW 212.25, XLogP 2.1, TPSA 42 Ų, 2 rotatable bonds), N-(4-Methyl-pyridin-3-YL)-benzamide is well-suited as a calibration standard for computational pharmacophore modeling of kinase hinge-binding fragments [1]. Its conformational rigidity (only 2 rotatable bonds) reduces docking pose uncertainty compared to more flexible analogs like the methylene-spacer variant (3 rotatable bonds) [2]. The compound can serve as a negative control or baseline comparator in docking studies alongside co-crystallized ligands from the PDB (e.g., imatinib in PDB 4AGW) to benchmark scoring function performance for aminopyridine-containing inhibitors [3].

Chemical Biology Tool for Hinge-Binder Competition Assays

Given its fragment-like profile and the validated role of aminopyridine benzamides as ATP-competitive kinase hinge binders, the compound can function as a low-affinity probe in competition-based target engagement assays (e.g., thermal shift assays or SPR-based binding assays) [1]. Its relatively low molecular weight minimizes non-specific binding artifacts compared to larger tool compounds [2]. Researchers should note that quantitative affinity data must be experimentally determined for each target of interest, as no peer-reviewed binding constants are available for this specific compound [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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